11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzimidazole moiety
Preparation Methods
The synthesis of 11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperazine ring.
Formation of the benzimidazole moiety: This can be synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom.
Chemical Reactions Analysis
11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to these receptors, while the benzimidazole moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Cetirizine: A related compound with a similar piperazine ring and chlorophenyl group, used as an antihistamine.
Hydroxyzine: Another related compound with similar structural features, used for its sedative and anti-anxiety properties.
The uniqueness of 11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its combination of structural elements, which may confer unique pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C32H28ClN5 |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
16-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
InChI |
InChI=1S/C32H28ClN5/c33-24-15-13-23(14-16-24)30(22-7-2-1-3-8-22)36-17-19-37(20-18-36)32-26-10-6-9-25(26)27(21-34)31-35-28-11-4-5-12-29(28)38(31)32/h1-5,7-8,11-16,30H,6,9-10,17-20H2 |
InChI Key |
VHYDLMBFYLSAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=C(C=C7)Cl)C#N |
Origin of Product |
United States |
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